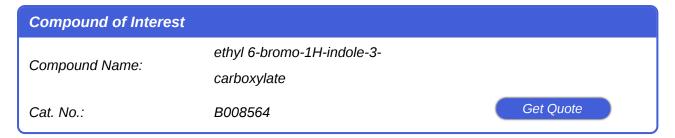


# Technical Guide: Physicochemical Properties of Ethyl 6-Bromo-1H-indole-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Ethyl 6-bromo-1H-indole-3-carboxylate**, a marine-derived natural product with noted anti-tumor activity.[1] The information is compiled from spectroscopic analysis and chemical synthesis, offering a foundational dataset for its application in research and development.

## **Physicochemical Data Summary**

The structural and physical properties of **Ethyl 6-bromo-1H-indole-3-carboxylate** (CAS No. 103858-55-5) are summarized below.[2][3] This data is crucial for its identification, handling, and use in experimental settings.



Property	Value	Source
Molecular Formula	C11H10BrNO2	Acros Pharmatech[3]
Molecular Weight	268.11 g/mol	Sigma-Aldrich[2]
Canonical SMILES	CCOC(=O)C1=CNC2=C1C=C C(=C2)Br	Acros Pharmatech[3]
InChI Key	GBTDSENHTMLWAI- UHFFFAOYSA-N	Acros Pharmatech[3]
Appearance	Solid (Color and form not specified in literature)	Inferred
Melting Point	Not available in cited literature	
Solubility	While quantitative data is unavailable, indole esters are typically soluble in common organic solvents such as DMSO, ethyl acetate, and acetone. The related precursor, 6-bromo-1H-indole-3-carbaldehyde, is highly soluble in DMSO.	Inferred
Storage	Store in a cool, dry, and well-ventilated area away from incompatible substances.[3] For solutions, storage at -80°C (6 months) or -20°C (1 month) under nitrogen is recommended for related compounds.	

# **Spectroscopic and Analytical Data**

The following spectral data were obtained from the characterization of the natural product isolated from the marine sponge Pleroma menoui.[4]



Technique	Data	
<sup>1</sup> H NMR	(300 MHz, CDCl <sub>3</sub> ) δ: 8.12 (1H, br s, NH), 8.08 (1H, d, J=8.4 Hz, H-C(4)), 7.82 (1H, d, J=1.8 Hz, H-C(7)), 7.78 (1H, d, J=3.0 Hz, H-C(2)), 7.37 (1H, dd, J=8.4, 1.8 Hz, H-C(5)), 4.39 (2H, q, J=7.2 Hz, H-C(2')), 1.38 (3H, t, J=7.2 Hz, H-C(3'))	
<sup>13</sup> C NMR	(75.4 MHz, CDCl <sub>3</sub> ) δ: 164.90 (s, C=O), 136.44 (s, C(7a)), 130.01 (d, C(2)), 125.58 (s, C(3a)), 124.94 (d, C(5)), 122.83 (d, C(4)), 115.58 (s, C(6)), 114.83 (d, C(7)), 109.41 (s, C(3)), 60.00 (t, C(2')), 14.84 (q, C(3'))	
Mass Spec. (EI)	m/z (%): 269/267 (45, M+), 241/239 (27, [M-CO]+), 224/222 (100, [M-OCH <sub>2</sub> CH <sub>3</sub> ]+)	
UV Spectroscopy	Utilized to confirm the indole nature of the compound; specific λmax values not reported.[4]	
IR Spectroscopy	Utilized to confirm the indole nature and presence of functional groups; specific vmax values not reported.[4]	

## **Experimental Protocols**

The methodologies detailed below are based on the procedures used for the isolation and structural confirmation of **Ethyl 6-bromo-1H-indole-3-carboxylate**.[4]

#### **Isolation and Purification**

- Extraction: The lyophilized sponge tissue was extracted with 80% EtOH. The resulting extract was concentrated and partitioned between water and CH<sub>2</sub>Cl<sub>2</sub>.
- Chromatography: The organic residue was subjected to flash chromatography on a SiO<sub>2</sub> column using a hexane/ethyl acetate gradient. Fractions containing the target compound were further purified via reverse-phase HPLC (CH<sub>3</sub>CN/H<sub>2</sub>O, 62:38) to yield the pure substance.[4]



### **General Analytical Methods**

- Melting Point: Determined using a Kofler hot-stage microscope.[4]
- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Varian XL-300 spectrometer (¹H at 300 MHz, ¹³C at 75.4 MHz).[4] Samples are typically dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For indole compounds, it is crucial to use a high-purity solvent to avoid exchange of the N-H proton.[5]
- Mass Spectrometry: Electron Impact (EI) mass spectra were obtained from a home-built spectrometer based on an ELFS-4-162-8-Extranuclear quadrupole.[4] The presence of a bromine atom is confirmed by the characteristic isotopic pattern of two peaks (M and M+2) of nearly equal intensity.[6]
- UV Spectroscopy: Spectra were recorded on a Perkin-Elmer Lambda-3 spectrophotometer. [4]
- IR Spectroscopy: Spectra were obtained using a Perkin-Elmer 337 spectrometer.[4]

#### **Synthetic Confirmation Protocol**

The structure of the natural product was confirmed by synthesis from a known precursor.[4]

- Oxidation: 6-Bromoindole-3-carboxaldehyde (9 mg, 0.04 mmol) was dissolved in 2 ml of a 1:1 acetone-water mixture.
- Potassium permanganate (KMnO<sub>4</sub>) (8 mg, 0.05 mmol) was added to the solution.
- The mixture was stirred at room temperature for 48 hours, with reaction progress monitored by TLC.
- Esterification: The resulting carboxylic acid was esterified (specific reagents for this step, such as DCC/DMPA/EtOH, were mentioned in the reaction scheme but not detailed in the protocol text) to yield Ethyl 6-bromo-3-indolcarboxylate.[4]
- Purification: The final product was purified by preparative silica-gel TLC using a 2:3 hexane-EtOAc mobile phase to yield the pure compound, whose physical data matched the isolated natural product.[4]



#### **Visualization of Synthetic Pathway**

The following diagram illustrates the workflow for the chemical synthesis used to confirm the structure of **Ethyl 6-bromo-1H-indole-3-carboxylate**.[4]



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Caption: Confirmatory synthesis of **Ethyl 6-bromo-1H-indole-3-carboxylate**.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Ethyl 6-Bromo-1H-indole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008564#ethyl-6-bromo-1h-indole-3-carboxylate-physicochemical-properties]

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